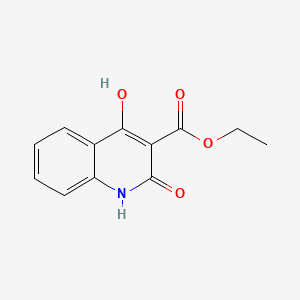

Ethyl-4-Hydroxy-2-oxo-1,2-dihydrochinolin-3-carboxylat

Übersicht

Beschreibung

“Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate” is a chemical compound that has been synthesized in the laboratory . It is a heterocyclic enol containing a Michael acceptor . This compound participates in an Ugi-type multicomponent condensation through a Smiles rearrangement in replacement of acid components .

Synthesis Analysis

The synthesis of “Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate” involves a Smiles rearrangement reaction . The new four-component containing 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate, aldehyde derivatives, amine derivatives, and isocyanides process leads readily and efficiently to heterocyclic enamines . This report is an outstanding strategy for the preparation of new biologically structures containing peptidic or pseudo-peptidic with quinolin-2 (1 H )-one scaffolds .

Chemical Reactions Analysis

The compound participates in an Ugi-type multicomponent condensation through a Smiles rearrangement in replacement of acid components . The new four-component containing 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate, aldehyde derivatives, amine derivatives, and isocyanides process leads readily and efficiently to heterocyclic enamines .

Physical and Chemical Properties Analysis

“Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate” is a white solid with a melting point of 169°C and a molecular weight of 215.5 . The chemical formula is C9H7NO3 .

Wissenschaftliche Forschungsanwendungen

Synthese von Aminosäure-abgeleiteten Chinolin-2(1H)-on-Enaminen

Diese Verbindung wurde in der Smiles-Umlagerungsreaktion für die direkte Synthese von Aminosäure-abgeleiteten Chinolin-2(1H)-on-Enaminen verwendet . Sie fungiert als heterocyclisches Enol, das einen Michael-Akzeptor enthält und an einer Ugi-artigen Mehrkomponenten-Kondensation teilnimmt .

Entwicklung neuer biologischer Strukturen

Die Verbindung wurde zur Entwicklung neuer biologischer Strukturen verwendet, die peptidische oder pseudo-peptidische Chinolin-2(1H)-on-Gerüste enthalten . Diese Strategie wird als hervorragend für die Herstellung dieser Strukturen angesehen .

Inhibitoren gegen das Acetylcholinesterase-Enzym

Neue 2-Oxo-1,2-dihydrochinolin-3-carboxamide, die aus dieser Verbindung synthetisiert wurden, wurden als potente Inhibitoren gegen das Acetylcholinesterase-Enzym bewertet . Diese Inhibitoren haben eine starke Potenz gezeigt, wobei einige Verbindungen Aktivitäten zeigen, die höher sind oder sich Donepezil nähern .

Behandlung der Alzheimer-Krankheit

Die aus dieser Verbindung synthetisierten Carboxamide wurden zur Behandlung der Alzheimer-Krankheit verwendet . Beispielsweise zeigte Verbindung 7, die einen IC50 von 7 nM aufwies, eine bessere Erholung von Scopolamin-induzierter Demenz als Donepezil .

Antibiotika ähnlich den Chinolonen

Derivate der 4-Hydroxy-2-thioxo-1,2-dihydrochinolin-3-carbonsäure, insbesondere solche, die ein Fluoratom enthalten, sind als hochwirksame Antibiotika bekannt . Das Schwefelatom in der 2-Position des Chinolin-Moleküls verbessert die antibakterielle Aktivität .

Direkte Synthese von Aminosäuren

Diese Verbindung wurde in einer neuen Strategie für die direkte Synthese von Aminosäuren verwendet . Der Prozess beinhaltet eine Enol-Ugi-Reaktion von Ethyl-4-Hydroxy-2-oxo-1,2-dihydrochinolin-3-carboxylat, Aldehydderivaten, Aminderivaten und Isocyaniden, um das entsprechende Chinolin-2(1H)-on-Enamin zu ergeben .

Wirkmechanismus

Target of Action

Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate is a heterocyclic enol that contains a Michael acceptor . It primarily targets acid components in biochemical reactions .

Mode of Action

This compound participates in an Ugi-type multicomponent condensation through a Smiles rearrangement . It interacts with aldehyde derivatives, amine derivatives, and isocyanides in a four-component process .

Biochemical Pathways

The compound’s interaction with its targets leads to the efficient synthesis of heterocyclic enamines . These enamines are crucial components in various biochemical pathways, particularly those involving the synthesis of new biologically structures containing peptidic or pseudo-peptidic with quinolin-2 (1 H )-one scaffolds .

Result of Action

The result of the compound’s action is the efficient production of heterocyclic enamines . These enamines can serve as building blocks for the synthesis of new biologically structures containing peptidic or pseudo-peptidic with quinolin-2 (1 H )-one scaffolds .

Action Environment

The action of Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate is influenced by various environmental factors. For instance, the principles of green chemistry, which emphasize environmental sustainability, guide the use of this compound in ideal synthesis . Factors such as costs, ease of reaction, overall efficiency, time, safety, and environmental impact must be perfectly optimal .

Zukünftige Richtungen

The development of “Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate” as a heterocyclic enol containing a Michael acceptor so that it participates in an Ugi-type multicomponent condensation through a Smiles rearrangement in replacement of acid components is a promising strategy for the preparation of new biologically structures containing peptidic or pseudo-peptidic with quinolin-2 (1 H )-one scaffolds . This could lead to the production of various products through multicomponent reactions since many of the important aspects of organic reactions such as chemo, regio, and stereoselectivity are regularly observed during these reactions .

Biochemische Analyse

Biochemical Properties

Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate participates in biochemical reactions primarily due to its structure, which includes a Michael acceptor. This allows it to engage in multicomponent reactions, such as the Ugi-type condensation through a Smiles rearrangement . It interacts with aldehyde derivatives, amine derivatives, and isocyanides to form heterocyclic enamines . These interactions are crucial for the synthesis of biologically active compounds, including peptidic or pseudo-peptidic structures with quinolin-2(1H)-one scaffolds .

Cellular Effects

Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism . The compound’s ability to form heterocyclic enamines plays a role in modulating these cellular functions, potentially leading to changes in cell behavior and function .

Molecular Mechanism

The molecular mechanism of Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate involves its interaction with nucleophiles and electrophiles. The presence of the 4-OH and 2-C=O groups in its structure enhances its reactivity . This compound can participate in enzyme inhibition or activation, binding interactions with biomolecules, and alterations in gene expression . These molecular interactions are essential for its role in biochemical reactions and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, allowing for consistent results in in vitro and in vivo experiments .

Dosage Effects in Animal Models

The effects of Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects . Understanding the dosage threshold is essential for optimizing its use in therapeutic applications .

Metabolic Pathways

Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into biologically active metabolites . These interactions can influence metabolic flux and metabolite levels, contributing to its overall biochemical activity .

Transport and Distribution

Within cells and tissues, Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate is transported and distributed through interactions with transporters and binding proteins . These interactions determine its localization and accumulation, affecting its bioavailability and efficacy .

Subcellular Localization

The subcellular localization of Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, where it can exert its biochemical effects .

Eigenschaften

IUPAC Name |

ethyl 4-hydroxy-2-oxo-1H-quinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c1-2-17-12(16)9-10(14)7-5-3-4-6-8(7)13-11(9)15/h3-6H,2H2,1H3,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGLPFJDOUVCBNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2NC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80193121 | |

| Record name | 3-Quinolinecarboxylic acid, 1,2-dihydro-4-hydroxy-2-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80193121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40059-53-8 | |

| Record name | Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40059-53-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Quinolinecarboxylic acid, 1,2-dihydro-4-hydroxy-2-oxo-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040059538 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Quinolinecarboxylic acid, 1,2-dihydro-4-hydroxy-2-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80193121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

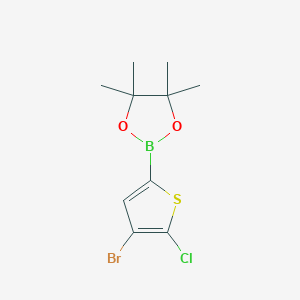

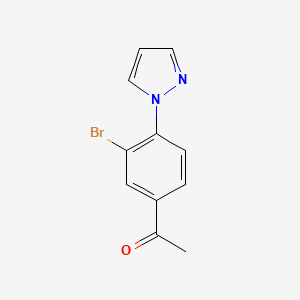

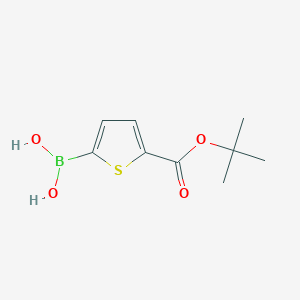

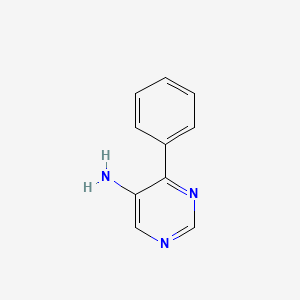

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl {[4-(N'-hydroxycarbamimidoyl)phenyl]methyl}carbamate](/img/structure/B1524763.png)

![4-[(Diethylamino)methyl]-5-methylisoxazole-3-carboxylic acid hydrochloride](/img/structure/B1524766.png)